molecular formula C16H9Cl2N5O B12673802 5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene CAS No. 72458-97-0

5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene

Cat. No.: B12673802
CAS No.: 72458-97-0
M. Wt: 358.2 g/mol
InChI Key: DOVHPFYVVWWKTB-UHFFFAOYSA-N
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Description

The compound 5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[...] (hereafter referred to by its full IUPAC name) is a complex polycyclic heterocycle featuring a pentazapentacyclic scaffold with chlorine and methoxy substituents. Chlorine atoms at positions 5 and 17 enhance electrophilicity, while the methoxy group at position 8 may influence solubility and steric interactions.

Properties

CAS No.

72458-97-0

Molecular Formula

C16H9Cl2N5O

Molecular Weight

358.2 g/mol

IUPAC Name

5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene

InChI

InChI=1S/C16H9Cl2N5O/c1-24-11-5-3-8(18)12-13(11)20-15-14(12)22-23-10-4-2-7(17)6-9(10)19-16(23)21-15/h2-6H,1H3,(H,19,20,21)

InChI Key

DOVHPFYVVWWKTB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C3=NN4C5=C(C=C(C=C5)Cl)N=C4N=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the pentacyclic core: This step involves cyclization reactions that form the pentacyclic structure.

    Introduction of chlorine atoms: Chlorination reactions are used to introduce chlorine atoms at the 5 and 17 positions.

    Methoxylation: The methoxy group is introduced at the 8 position through a methoxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups.

    Substitution: Chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analog 1: 10-Hydroxy-2-azapentacyclo[10.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]icosa-1(12),4(9),5,7,13,15(20),16,18-octaene-3,11-dione

  • Key Differences: Substituents: Replaces chlorine and methoxy groups with hydroxyl and ketone moieties. Nitrogen Content: Contains one nitrogen atom vs. five in the target compound.

Structural Analog 2: (1Z,7Z,13Z,15E)-15-Methoxy-14-azatetracyclo[14.4.0.0²,⁷.0⁸,¹³]icosa-1,3,5,7,9,11,13,15,17,19-decaene

  • Key Differences :
    • Ring System : A tetracyclic vs. pentacyclic scaffold, reducing structural rigidity.
    • Substituents : Single methoxy group at position 15; lacks chlorine atoms.
    • Hazard Profile : Classified as a skin/respiratory irritant, suggesting that chloro-substituted analogs may require stricter handling protocols .

Structural Analog 3: 3,5-Dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-13-one

  • Key Differences: Heteroatoms: Incorporates oxygen and nitrogen atoms, creating a mixed electronic environment. Functional Groups: A ketone group at position 13 contrasts with the chloro-methoxy profile of the target compound.

Structural Analog 4: (1R,12S,15S)-1-Hydroxy-7-Methoxy-10-(3-Methylbut-2-enyl)-[...]triazapentacyclo[...]icosa-3(11),4(9),5,7-tetraene-2,14,20-trione

  • Key Differences :
    • Substituents : Includes prenyl and methyl groups, increasing hydrophobicity.
    • Nitrogen Content : Three nitrogen atoms vs. five in the target compound.
    • Applications : Likely optimized for plant-derived bioactivity (e.g., alkaloid-like interactions) .

Comparative Data Table

Compound Nitrogen Atoms Key Substituents Bioactivity Hypotheses References
Target Compound 5 Cl (5,17), OCH₃ (8) Kinase inhibition, antimicrobial activity
10-Hydroxy-2-azapentacyclo[...]-3,11-dione 1 OH (10), C=O (3,11) Antioxidant, anti-inflammatory
(1Z,7Z,13Z,15E)-15-Methoxy-14-azatetracyclo[...] 1 OCH₃ (15) Irritant (handling risks)
3,5-Dioxa-11-azapentacyclo[...]-13-one 1 C=O (13) Stabilized aromatic interactions
(1R,12S,15S)-1-Hydroxy-7-Methoxy-10-(3-Methylbut-2-enyl)-[...]trione 3 OCH₃ (7), prenyl (10) Alkaloid-like bioactivity

Research Findings and Implications

  • Toxicity Considerations : Chlorinated heterocycles often exhibit higher cytotoxicity than oxygenated analogs, necessitating careful SAR studies to balance efficacy and safety .
  • Synthetic Challenges : The pentazapentacyclic core requires advanced cyclization strategies, contrasting with simpler tetracyclic analogs .

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